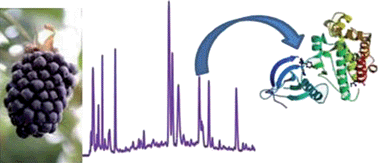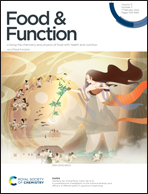The combination of analytical-scale HPLC separation with a TR-FRET assay to investigate JAK2 inhibitory compounds in a Boysenberry drink
Food & Function Pub Date: 2012-08-17 DOI: 10.1039/C2FO30055A
Abstract
We report the detection of JAK2 inhibitory activity in a Boysenberry (Rubus loganbaccus x R. baileyanus Britt.) drink using a combination of analytical-scale

Recommended Literature
- [1] Fronts and patterns in a spatially forced CDIMA reaction
- [2] Poly-halogenated aza-bodipy dyes with improved solubility as a versatile synthetic platform for the design of photonic materials†
- [3] Nanoparticles composed of the tea polysaccharide-complexed cationic vitamin B12-conjugated glycogen derivative†
- [4] Flower-like hydroxyapatite modified carbon paste electrodes applicable for highly sensitive detection of heavy metal ions†
- [5] Reversible reduction drives anion ejection and C60 binding within an Fe II4L6 cage†
- [6] Shielding effects in substituted cyclopropanes
- [7] Palladium monophosphine Pd(PPh3): is it really accessible in solution?†
- [8] Front cover
- [9] The structure of a zinc metaphosphate glass. A reverse Monte Carlo study
- [10] Kinetic resolution of sulfur-stereogenic sulfoximines by Pd(ii)–MPAA catalyzed C–H arylation and olefination†










